(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions The process may start with the preparation of the furan-2-yl acrylate, followed by its reaction with pyrrolidine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile include:
- (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile
- (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c17-10-14-16(19-7-6-18-14)23-13-5-8-20(11-13)15(21)4-3-12-2-1-9-22-12/h1-4,6-7,9,13H,5,8,11H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBVSCBAWYEFSG-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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